3H-oxazole-2-thione
Overview
Description
3H-oxazole-2-thione, also known as 2-mercaptooxazole, is a chemical compound with the molecular formula C3H3NOS . It has a molecular weight of 101.13 g/mol .
Synthesis Analysis
The synthesis of 3H-oxazole-2-thione involves the condensation of thiocyanic acid on α-hydroxycarbonyl substrates . Another method involves the solventless cyclocondensation of 2-aminothiophenol with thiourea, which results in the formation of benzo[d]oxazole-2-thiol, a tautomeric form of 3H-oxazole-2-thione .Molecular Structure Analysis
The molecular structure of 3H-oxazole-2-thione is characterized by the presence of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The compound also contains a thione group, which is a sulfur analog of a carbonyl group .Chemical Reactions Analysis
3H-oxazole-2-thione can undergo various chemical reactions. For instance, it can react with methyl 2-chloroacetate to selectively afford the S-substituted ester 2-(methoxycarbonylmethylthio)benzo[d]oxazole .Physical And Chemical Properties Analysis
3H-oxazole-2-thione has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 53.4 Ų . The compound has a complexity of 99 and is canonicalized .Scientific Research Applications
Antimicrobial Applications :
- Oxazole-2(3H)-thiones (OXTs) have been synthesized and evaluated for their antimicrobial properties. A study by Silva et al. (2014) explored the synthesis of these compounds and their effectiveness against fungal infections.
Structural and Thermophysical Studies :
- The structural and enthalpy properties of 3H-oxazole-2-thione compounds have been studied. Roux et al. (2010) conducted both experimental and theoretical analyses to understand these properties.
- Temprado et al. (2008) reported on the thermophysical properties of thio- and dithiocarbamates, including 3H-oxazole-2-thione, focusing on fusion temperatures, enthalpies, and entropies.
Synthesis and Chemical Reactions :
- An efficient protocol for synthesizing benzo[d]oxazole-2(3H)-thione derivatives was reported by Yaseen et al. (2022). This process is environmentally friendly and offers high yields.
- Silva et al. (2013) developed a method to create glycosidase inhibitors containing an oxazole-2(3H)-thione moiety.
- Pedersen & Lawesson (1974) investigated the reaction of 3-oxo esters with sulfur compounds to produce 3H-1,2-dithiole-3-thiones.
Application in Organic Chemistry and Catalysis :
- The use of oxazole-2(3H)-thione in asymmetric additions to α,β-unsaturated ketones was demonstrated by Silva et al. (2018), highlighting its role in the diversification of heterocyclic scaffolds.
- Gómez et al. (1999) focused on the coordination chemistry of oxazoline ligands, including oxazole-2(3H)-thione, for use in asymmetric syntheses.
Potential Therapeutic Applications :
- A study by Li et al. (2019) explored 3H-1,2-dithiole-3-thione for its potential in sepsis intervention, highlighting its anti-inflammatory and antioxidative properties.
Safety And Hazards
Future Directions
Research on 3H-oxazole-2-thione and its derivatives is ongoing. For instance, a series of novel 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane skeleton have been designed and synthesized as potential FabH inhibitors . These compounds could serve as valuable tools for studying the roles of FabH and other proteins in various biological processes .
properties
IUPAC Name |
3H-1,3-oxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEJZSNZYFJMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347021 | |
Record name | 3H-1,3-oxazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-oxazole-2-thione | |
CAS RN |
32091-51-3 | |
Record name | 3H-1,3-oxazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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